molecular formula C9H16FNO3 B1401602 Tert-butyl (3s,4r)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate CAS No. 1174020-48-4

Tert-butyl (3s,4r)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B1401602
CAS No.: 1174020-48-4
M. Wt: 205.23 g/mol
InChI Key: KTBDFQPHEPDHQW-NKWVEPMBSA-N
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Description

Tert-butyl (3s,4r)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative of high interest in medicinal chemistry and drug discovery. This compound serves as a versatile chiral building block for the synthesis of more complex bioactive molecules . Its molecular structure features a pyrrolidine ring with defined stereochemistry at the 3S and 4R positions, a fluorinated carbon, and a tert-butoxycarbonyl (Boc) protecting group, which is crucial for safeguarding the amine functionality during synthetic sequences . Compounds within this chemical class are frequently employed as key intermediates in the exploration of protease inhibitors and other therapeutic agents, where the introduction of a fluorine atom can modulate the molecule's electronic properties, metabolic stability, and membrane permeability. This product is strictly For Research Use Only and is intended for use in a controlled laboratory setting by qualified professionals. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBDFQPHEPDHQW-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601155759
Record name 1,1-Dimethylethyl (3S,4R)-3-fluoro-4-hydroxy-1-pyrrolidinecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174020-48-4
Record name 1,1-Dimethylethyl (3S,4R)-3-fluoro-4-hydroxy-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174020-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3S,4R)-3-fluoro-4-hydroxy-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601155759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Structure and Composition

  • Molecular Formula: C₉H₁₆FNO₃
  • Molecular Weight: 205.23 g/mol
  • CAS Number: 1174020-48-4

The compound features a five-membered nitrogen-containing heterocycle with a tert-butyl group that enhances its stability and steric hindrance. The presence of the fluorine atom at the 3-position and the hydroxyl group at the 4-position significantly influence its reactivity and interaction with biological systems .

Reactivity

The chemical reactivity of tert-butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate is attributed to its functional groups:

  • Hydroxyl Group: Can participate in nucleophilic substitution reactions.
  • Carboxylate Functionality: Capable of undergoing esterification or amidation reactions.
  • Fluorine Atom: Enhances electrophilicity, influencing reaction pathways in organic synthesis .

Synthetic Chemistry

This compound serves as a versatile building block in the synthesis of more complex molecules. Its functional groups can be manipulated to create new carbon-carbon bonds and introduce desired functionalities. This makes it valuable for developing fluorinated heterocyclic compounds, which have diverse biological activities .

Medicinal Chemistry

While specific biological activity data for this compound is limited, similar pyrrolidine derivatives are known to exhibit significant biological properties. The fluorine atom typically enhances metabolic stability and bioavailability, allowing these compounds to act as enzyme inhibitors or modulators in various biochemical pathways.

Case Study: Enzyme Inhibition

Research indicates that fluorinated compounds often show increased potency as enzyme inhibitors. For example, derivatives similar to this compound have been studied for their ability to inhibit enzymes involved in neurological functions, potentially leading to therapeutic applications in treating neurodegenerative diseases.

Chiral Synthesis

This compound can also serve as a chiral synthon in the synthesis of natural products and drug candidates. The specific stereochemistry of this compound allows for selective reactions that are crucial for producing enantiomerically pure compounds .

Comparison with Similar Compounds

Structural Analogues

The table below highlights key structural and functional differences:

Compound Name Molecular Formula Substituents (Position) Stereochemistry Key Applications Reference CAS/ID
Target Compound C₉H₁₆FNO₃ -F (3), -OH (4) (3S,4R) Drug intermediates 1174020-48-4
tert-Butyl (3S,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate C₉H₁₆FNO₃ -F (3), -OH (4) (3S,4S) Chiral synthons 1174020-51-9
tert-Butyl (3R,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate C₉H₁₆FNO₃ -F (3), -OH (4) (3R,4R) Enzyme inhibitor scaffolds 1174020-50-8
tert-Butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate C₁₀H₁₈FNO₂ -F (3), -CH₃ (4) (3S,4S) Lipophilicity modulation 1932413-17-6
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate C₁₁H₁₈F₃NO₃ -OH (3), -CH₃ (4), -CF₃ (3) (3R,4S) Anticancer agents 1052713-78-6

Key Observations :

  • Stereochemistry : The (3S,4R) configuration in the target compound distinguishes it from (3S,4S) or (3R,4R) isomers, impacting receptor binding in drug design .
  • Substituent Effects : Replacing -OH with -CH₃ (e.g., 3S,4S-methyl derivative) increases lipophilicity but reduces hydrogen-bonding capacity .
  • Trifluoromethyl Groups : The addition of -CF₃ (as in CAS 1052713-78-6) enhances metabolic stability but complicates synthetic routes .

Physicochemical Properties

  • Solubility: The hydroxyl group in the target compound improves aqueous solubility compared to non-hydroxylated analogues (e.g., methyl or trifluoromethyl derivatives) .
  • Stability : Boc protection enhances stability under acidic conditions, a feature shared across tert-butyl carbamates .

Pharmacological Relevance

  • Target Compound : Used in synthesizing 5-HT₄ receptor agonists and HIV protease inhibitors .
  • Cis vs. Trans Isomers : The (3S,4R) isomer shows higher binding affinity to serine proteases than its (3S,4S) counterpart due to spatial alignment .
  • Piperidine Analogues : Compounds like (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 1174020-40-6) exhibit broader conformational flexibility but lower metabolic resistance .

Preparation Methods

Synthesis via Multi-Step Route with Chiral Resolution

Method Overview:
This approach involves initial synthesis of a racemic mixture, followed by stereoselective resolution to obtain the desired stereoisomer. The key steps include:

  • Formation of racemic intermediates:
    Typically, a precursor pyrrolidine derivative is synthesized via cyclization or nucleophilic substitution reactions starting from suitable amino acids or related compounds.

  • Fluorination:
    The introduction of the fluorine atom at the 3-position is achieved through nucleophilic fluorination, often employing reagents like DAST (Diethylaminosulfur trifluoride) or TBAF (Tetra-n-butylammonium fluoride). DAST is frequently used for its selectivity, but TBAF offers advantages in large-scale synthesis due to milder conditions.

  • Chiral resolution:
    The racemate is separated using chiral chromatography, such as Chiralpak AD-H columns, or via diastereomeric salt formation, to isolate the (3S,4R) isomer. This step is critical for stereochemical purity.

Research Findings:
A multi-step synthesis was reported involving methanol and sodium tetrahydroborate reduction, followed by chiral resolution, yielding the target stereoisomer with high stereoselectivity. This method is detailed in a patent by Pfizer and others, emphasizing its industrial relevance.

Fluorination Using Deoxyfluorinating Reagents

Method Overview:
Transformations of hydroxyl groups into fluorides are central to the synthesis. Reagents such as DAST, PyFluor, and Deoxofluor are employed:

  • Reaction with DAST:
    Converts hydroxyl groups at the 4-position to fluorides via nucleophilic substitution, often under mild conditions.
    Reaction conditions: Typically performed at room temperature, with the substrate often protected at other reactive sites.

  • Alternative reagents:
    PyFluor and Deoxofluor can also be used, offering different selectivity profiles and reaction kinetics. These reagents can facilitate stereospecific fluorination, especially when the substrate contains chiral centers.

Research Findings:
Transformations of α-hydroxyphosphonates derived from proline or serine with DAST or PyFluor have been reported to afford fluorinated pyrrolidine derivatives with stereochemical control. These methods are adaptable to various protecting groups and can be optimized for large-scale synthesis.

Stereoselective Construction of the Pyrrolidine Ring

Method Overview:
The core pyrrolidine ring with the desired stereochemistry can be assembled via:

  • Epoxide opening and cyclization:
    Chiral epoxides are opened with nucleophiles such as azide or fluoride, followed by reduction or further functionalization to introduce hydroxyl groups.

  • Use of chiral auxiliaries or catalysts:
    Enantioselective catalysis, such as chiral phase-transfer catalysis or enzymatic resolution, ensures the formation of stereochemically pure intermediates.

Research Findings:
A process developed by Pfizer utilized substrate-controlled stereoselective routes, transforming trans-diols into trans-fluoro protected amines through cyclic sulfamate intermediates and subsequent TBAF-mediated fluorination. This method enhances stereoselectivity and scalability.

Protecting Group Strategies and Final Functionalization

Method Overview:
The tert-butyl carbamate (Boc) protecting group is introduced early in the synthesis to safeguard the amine functionality. The final steps involve:

Research Findings:
The synthesis of the (3S,4R) isomer involves careful control of stereochemistry during hydroxylation and fluorination, often employing chiral catalysts or chiral auxiliaries to ensure stereospecificity.

Data Table: Summary of Preparation Methods

Method Key Reagents Stereochemical Control Advantages Limitations
Multi-step synthesis with chiral resolution Sodium tetrahydroborate, Chiralpak AD-H High High stereochemical purity Labor-intensive, resolution step needed
Fluorination with DAST/TBAF DAST, TBAF Moderate to high Suitable for scale-up, mild conditions Over-fluorination risk, side reactions
Epoxide opening and cyclization Chiral epoxides, nucleophiles High Stereoselective ring formation Requires chiral starting materials
Use of chiral catalysts Enantioselective catalysis Very high Enantioselectivity Catalyst cost, optimization needed

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl (3s,4r)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate, and how can yield and purity be improved?

Methodological Answer: The synthesis typically involves multi-step reactions, including fluorination and hydroxylation of a pyrrolidine backbone. A common approach is to start with a protected pyrrolidine derivative, introduce fluorine via electrophilic fluorination (e.g., using Selectfluor™), and perform hydroxylation under stereochemical control. Key steps for improving yield include:

  • Using anhydrous conditions and inert atmospheres to prevent hydrolysis of intermediates.
  • Employing chiral auxiliaries or catalysts (e.g., Sharpless asymmetric dihydroxylation) to enforce the (3s,4r) configuration .
  • Purification via flash chromatography or recrystallization to isolate the desired diastereomer .

Q. What analytical techniques are critical for confirming the structure and stereochemistry of this compound?

Methodological Answer: A combination of nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography is essential:

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly for the fluorinated and hydroxylated carbons. Fluorine’s electronegativity causes significant deshielding in adjacent protons .
  • 19F NMR : Directly confirms fluorine incorporation and environment .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula .
  • X-ray crystallography : Definitive proof of stereochemistry, especially for challenging cases where rotamers or dynamic effects complicate NMR interpretation .

Advanced Research Questions

Q. How can dynamic stereochemical behavior (e.g., rotamers) of this compound be analyzed experimentally?

Methodological Answer: Dynamic effects arise from restricted rotation around the pyrrolidine ring or tert-butyl carbamate group. To characterize this:

  • Variable-temperature (VT) NMR : Observe coalescence of split signals as temperature increases, calculating energy barriers using the Eyring equation .
  • 31P NMR : If phosphonate analogs are synthesized (e.g., tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate), monitor phosphorus environments to detect rotational isomers .
  • Computational modeling (DFT) : Predict energy minima for rotamers and compare with experimental data .

Q. What strategies mitigate degradation or epimerization during storage or reaction conditions?

Methodological Answer: Stability studies under varying pH, temperature, and light exposure are critical:

  • Accelerated stability testing : Store samples at 40°C/75% relative humidity and analyze degradation products via LC-MS. Tert-butyl esters are prone to acid-catalyzed hydrolysis, so neutral pH buffers are recommended .
  • Epimerization prevention : Avoid strong acids/bases; use mild deprotection conditions (e.g., TFA in DCM at 0°C) for the tert-butyl carbamate group .
  • Light-sensitive storage : Protect from UV light using amber vials, as fluorinated compounds may undergo radical-mediated degradation .

Q. How can the compound’s reactivity in nucleophilic substitution or cross-coupling reactions be exploited for derivatization?

Methodological Answer: The hydroxyl and fluorine groups offer sites for functionalization:

  • Mitsunobu reaction : Convert the hydroxyl group to ethers or esters while retaining stereochemistry .
  • SN2 displacement : Replace fluorine with nucleophiles (e.g., amines, thiols) under basic conditions. Steric hindrance from the tert-butyl group may slow reactivity, requiring elevated temperatures .
  • Buchwald-Hartwig amination : Use palladium catalysts to couple aryl halides at the pyrrolidine nitrogen after deprotection of the tert-butyl group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (3s,4r)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate
Reactant of Route 2
Tert-butyl (3s,4r)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate

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